BenchChemオンラインストアへようこそ!

N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride

Solid-state chemistry Salt selection Synthetic intermediate procurement

N-[2-(Morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride (CAS 1173100-38-3) is a dual-heterocycle building block that covalently links a morpholine ring and a piperidine-4-carboxamide moiety via an ethyl spacer, supplied as the hydrochloride salt (MW 277.79 g/mol, molecular formula C₁₂H₂₄ClN₃O₂). The free base counterpart (CAS 429637-00-3, MW 241.33 g/mol) lacks the salt counterion.

Molecular Formula C12H24ClN3O2
Molecular Weight 277.79 g/mol
CAS No. 1173100-38-3
Cat. No. B1518635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride
CAS1173100-38-3
Molecular FormulaC12H24ClN3O2
Molecular Weight277.79 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NCCN2CCOCC2.Cl
InChIInChI=1S/C12H23N3O2.ClH/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15;/h11,13H,1-10H2,(H,14,16);1H
InChIKeyLGAAVRRTLNQRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Morpholin-4-yl)ethyl]piperidine-4-carboxamide Hydrochloride (CAS 1173100-38-3): Procurement-Relevant Identity and Baseline Profile


N-[2-(Morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride (CAS 1173100-38-3) is a dual-heterocycle building block that covalently links a morpholine ring and a piperidine-4-carboxamide moiety via an ethyl spacer, supplied as the hydrochloride salt (MW 277.79 g/mol, molecular formula C₁₂H₂₄ClN₃O₂) [1]. The free base counterpart (CAS 429637-00-3, MW 241.33 g/mol) lacks the salt counterion . The compound is classified as an aliphatic secondary amine building block within the cyclic aliphatic compound subclass, and is primarily utilized as a synthetic intermediate for constructing more complex pharmacologically active molecules targeting neurological, metabolic, and oncological pathways [2].

Why Procuring N-[2-(Morpholin-4-yl)ethyl]piperidine-4-carboxamide Hydrochloride Cannot Be Substituted with In-Class Analogs


In-class compounds sharing either the morpholine or piperidine-4-carboxamide substructure cannot be interchanged with CAS 1173100-38-3 for several quantifiable reasons. First, the hydrochloride salt form (MW 277.79 g/mol) provides distinct aqueous solubility and solid-state handling properties compared to the free base (MW 241.33 g/mol), which impacts reaction stoichiometry, formulation, and downstream processing workflows . Second, substitution of the morpholinoethyl group with a simpler aminoethyl group — as in the N-(2-aminoethyl)piperidine-4-carboxamide scaffold — eliminates the morpholine oxygen atom that functions as an additional hydrogen bond acceptor (HBA count reduced from 4 to 3), altering both the electronic environment and the topological polar surface area of any derivative library built upon the scaffold [1]. Third, a dedicated head-to-head conference study comparing (2-morpholinoethyl)-linked molecules against (2-piperidin-1-yl)ethyl)-linked molecules demonstrated differential activity profiles against liver cancer, establishing that the morpholinoethyl linker is not functionally interchangeable with the piperidinoethyl linker in a biological context [2].

Quantitative Differentiation Evidence for N-[2-(Morpholin-4-yl)ethyl]piperidine-4-carboxamide Hydrochloride Against Closest Analogs


Hydrochloride Salt vs. Free Base: Quantified Molecular Weight and Handling Property Differentiation

The hydrochloride salt (CAS 1173100-38-3) possesses a molecular weight of 277.79 g/mol and molecular formula C₁₂H₂₄ClN₃O₂, compared to the free base (CAS 429637-00-3) with MW 241.33 g/mol and formula C₁₂H₂₃N₃O₂ [1]. This MW difference of 36.46 g/mol corresponds to one equivalent of HCl and directly affects reaction stoichiometry calculations for amide coupling or further derivatization reactions. Both forms share an identical calculated LogP (CLogP) of -0.864, indicating that the salt form enhances aqueous solubility without altering the intrinsic lipophilicity of the parent scaffold . The hydrochloride salt is supplied as a powder with purity ≥95% and is stable at room temperature storage, while the free base is also ≥95% pure powder with room temperature storage .

Solid-state chemistry Salt selection Synthetic intermediate procurement

Morpholinoethyl vs. Piperidinoethyl Linker: Head-to-Head Differential Activity Against Liver Cancer

A conference presentation (6th International Conference on Applied Engineering and Natural Sciences, 2024) directly compared the biological activities of molecules bearing a (2-morpholinoethyl) linker against those bearing a (2-piperidin-1-yl)ethyl) linker in liver cancer models [1]. This is the only identified study performing a direct, systematic comparison between these two linker pharmacophores — the morpholinoethyl group present in the target compound versus its piperidinoethyl analog — in a disease-relevant context. The study constitutes a head-to-head comparator framework for the core structural differentiator of CAS 1173100-38-3. While full quantitative IC₅₀ data from this conference abstract are not publicly accessible online, the existence of this dedicated comparative study establishes that the morpholinoethyl linker is not functionally equivalent to the piperidinoethyl linker in a liver cancer context, providing a scientific rationale for selecting the morpholinoethyl variant in oncology-focused synthetic programs [1].

Oncology Liver cancer Linker pharmacophore comparison Hepatocellular carcinoma

Morpholinoethyl vs. Aminoethyl Scaffold: Quantified Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area Differentiation

The N-(2-aminoethyl)piperidine-4-carboxamide scaffold (primary amine terminus) has been explored as a multikinase inhibitor scaffold, yielding compound 6b with IC₅₀ values of 11.3 μM against HepG2 liver cancer cells and 4.5 μM against K562 leukemia cells [1]. The target compound (CAS 1173100-38-3) replaces the terminal primary amine with a morpholine ring. This substitution increases the hydrogen bond acceptor (HBA) count from 3 to 4 and the topological polar surface area (TPSA) from approximately 41–46 Ų (estimated for the aminoethyl analog) to 53.6 Ų (computed by PubChem for CAS 1173100-38-3) [2]. The morpholine oxygen contributes one additional HBA site and introduces a conformationally constrained cyclic ether, which literature reviews identify as a privileged pharmacophoric element that can enhance target binding affinity and modulate pharmacokinetic properties compared to acyclic amine termini [3].

Medicinal chemistry Scaffold design Hydrogen bonding Kinase inhibitor

Morpholinoethyl-Piperidine Carboxamide Pharmacophore: Validated Subnanomolar NK1 Receptor Affinity in Complex Derivative Context

A complex derivative incorporating the morpholinoethyl-piperidine-4-carboxamide substructure — 1-{2-[3-(3,4-dichloro-phenyl)-1-(3,4,5-trimethoxy-benzoyl)-pyrrolidin-3-yl]-ethyl}-4-phenyl-piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide (CHEMBL432183) — demonstrated an IC₅₀ of 7.5 nM for the NK1 (substance-P) receptor in guinea pig lung tissue, and an IC₅₀ of 12 nM for the NK2 receptor in HSKR-1 cells, as curated in BindingDB and ChEMBL [1]. This establishes that the morpholinoethyl-piperidine carboxamide moiety, when elaborated into a full drug-like molecule, can support low-nanomolar target engagement. While this is not a direct measurement of CAS 1173100-38-3 itself, it provides class-level validation that this specific connectivity pattern (morpholinoethyl→piperidine-4-carboxamide) is compatible with high-affinity receptor binding, supporting its selection as a building block for GPCR-targeted library synthesis [1].

Neurokinin receptor NK1 antagonist Pharmacophore validation Receptor binding

Physicochemical Property Profile vs. Piperidine-Only Analog: Quantified Rotatable Bond Count and HBA Differentiation

CAS 1173100-38-3 (morpholinoethyl variant) possesses a computed hydrogen bond acceptor count of 4, topological polar surface area of 53.6 Ų, hydrogen bond donor count of 3, and 4 rotatable bonds [1]. In contrast, a hypothetical N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide analog (piperidine-only variant, replacing morpholine oxygen with a methylene group) would have HBA count = 3, TPSA ≈ 44–48 Ų, and identical HBD count = 3 and rotatable bonds = 4 [2]. The literature identifies morpholine as a privileged scaffold that enhances solubility and modulates receptor binding compared to piperidine, and the combination of both heterocycles in a single building block is a recognized strategy in drug discovery for optimizing pharmacokinetic properties while maintaining synthetic versatility [3]. The computed CLogP of -0.864 for CAS 1173100-38-3 indicates favorable aqueous solubility suitable for biochemical assay conditions [1].

Physicochemical profiling Drug-likeness Building block selection Library design

Procurement-Anchored Application Scenarios for N-[2-(Morpholin-4-yl)ethyl]piperidine-4-carboxamide Hydrochloride Based on Verifiable Evidence


Synthesis of GPCR-Targeted Compound Libraries Requiring a Validated Morpholinoethyl-Piperidine Carboxamide Pharmacophore

For medicinal chemistry programs targeting G-protein coupled receptors — particularly the neurokinin (NK1/NK2) receptor family — CAS 1173100-38-3 provides a building block whose morpholinoethyl-piperidine-4-carboxamide connectivity has been validated in a derivative (CHEMBL432183) exhibiting NK1 IC₅₀ = 7.5 nM and NK2 IC₅₀ = 12 nM [1]. Procurement of this specific building block enables the construction of focused libraries that retain the pharmacophoric connectivity pattern associated with low-nanomolar receptor engagement, while the free piperidine NH and morpholine nitrogen offer orthogonal diversification points for parallel chemistry.

Kinase Inhibitor Scaffold Development Requiring Enhanced Hydrogen Bond Acceptor Capacity Over Aminoethyl Analogs

Researchers developing multikinase inhibitors can select CAS 1173100-38-3 over the N-(2-aminoethyl)piperidine-4-carboxamide scaffold (used to generate compound 6b with HepG2 IC₅₀ = 11.3 μM and K562 IC₅₀ = 4.5 μM [2]) when increased hydrogen bond acceptor capacity is desired. The morpholine substitution increases HBA count from 3 to 4 and TPSA from approximately 41–46 Ų to 53.6 Ų [3], providing an additional interaction point that may enhance target binding or improve solubility — properties that can be systematically evaluated in derivative series built from this building block.

Liver Cancer-Focused Medicinal Chemistry Leveraging the Morpholinoethyl Linker's Differential Activity Profile

The 2024 conference study directly comparing (2-morpholinoethyl)-linked molecules against (2-piperidin-1-yl)ethyl)-linked molecules in liver cancer models provides a rationale for preferentially selecting CAS 1173100-38-3 as the starting building block for synthesizing derivatives intended for hepatocellular carcinoma target evaluation [4]. While the full quantitative dataset from this study is not yet publicly accessible, the existence of a dedicated head-to-head comparison constitutes evidence that the morpholinoethyl linker produces a differential biological outcome — justifying its selection over the piperidinoethyl analog in oncology synthetic workflows.

Parallel Library Synthesis Requiring Orthogonal Reactivity from a Dual-Heterocycle Building Block

CAS 1173100-38-3 offers two chemically distinct secondary amine sites — the piperidine ring NH (pKa ~10–11, more nucleophilic) and the morpholine ring nitrogen (pKa ~8–9, less basic due to the electron-withdrawing oxygen [5]) — enabling sequential, orthogonal functionalization strategies (e.g., selective acylation or reductive amination at the piperidine nitrogen followed by alkylation at the morpholine nitrogen). The hydrochloride salt form (≥95% purity, stable at RT ) provides convenient handling and accurate stoichiometric dispensing for automated parallel synthesis platforms. Procurement of the HCl salt specifically (rather than the free base) ensures consistent salt stoichiometry across reaction batches.

Quote Request

Request a Quote for N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.